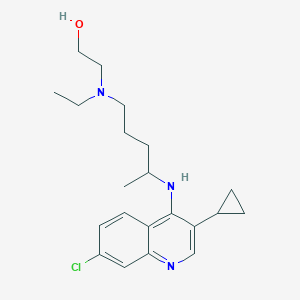
3-Cyclopropyl Hydroxychloroquine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug (DMARD). Hydroxychloroquine is used to treat conditions such as rheumatoid arthritis, lupus, and malaria . The addition of a cyclopropyl group to hydroxychloroquine potentially modifies its pharmacological properties, making it a compound of interest for further research and development.
準備方法
Synthetic Routes and Reaction Conditions
One common method for cyclopropane synthesis is the reaction of carbenes with alkenes or cycloalkenes . For example, the Simmons-Smith reaction can be used to cyclopropanate alkenes using diiodomethane and a zinc-copper couple .
Industrial Production Methods
Industrial production of 3-Cyclopropyl Hydroxychloroquine would likely involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the cyclopropyl group .
化学反応の分析
Types of Reactions
3-Cyclopropyl Hydroxychloroquine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases and malaria.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 3-Cyclopropyl Hydroxychloroquine is likely similar to that of hydroxychloroquine. It interferes with lysosomal activity and autophagy, alters membrane stability, and inhibits cytokine production . The compound may also modulate Toll-like receptor activation, which plays a role in the immune response .
類似化合物との比較
Similar Compounds
Hydroxychloroquine: A well-known DMARD used to treat rheumatoid arthritis and lupus.
Chloroquine: An antimalarial drug with similar properties to hydroxychloroquine.
Cyclopropyl Chloroquine: A derivative of chloroquine with a cyclopropyl group.
Uniqueness
3-Cyclopropyl Hydroxychloroquine is unique due to the presence of the cyclopropyl group, which may enhance its pharmacological properties and potentially reduce side effects compared to hydroxychloroquine and chloroquine .
特性
分子式 |
C21H30ClN3O |
|---|---|
分子量 |
375.9 g/mol |
IUPAC名 |
2-[4-[(7-chloro-3-cyclopropylquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C21H30ClN3O/c1-3-25(11-12-26)10-4-5-15(2)24-21-18-9-8-17(22)13-20(18)23-14-19(21)16-6-7-16/h8-9,13-16,26H,3-7,10-12H2,1-2H3,(H,23,24) |
InChIキー |
XTZXOMRNYRNIOM-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C3CC3)Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)



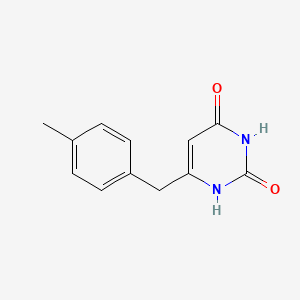
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
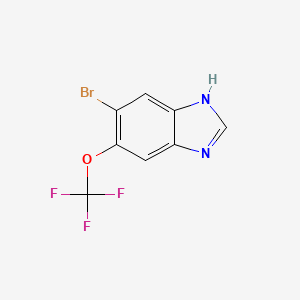
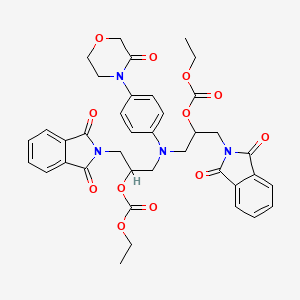
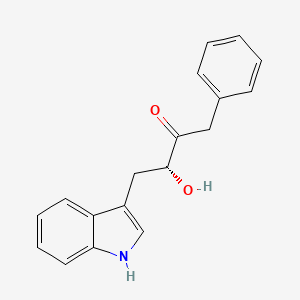
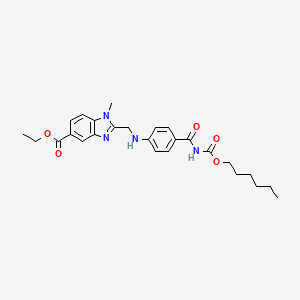
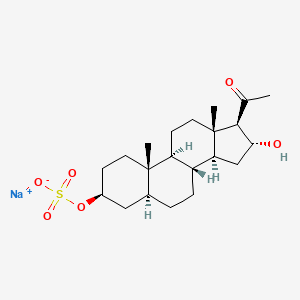
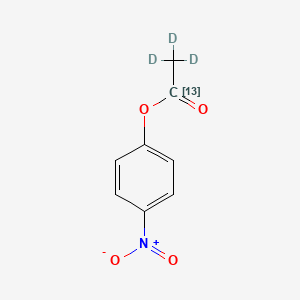
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
